
3-O-Methyltolcapone
Vue d'ensemble
Description
Le chlorhydrate de scopine est un alcaloïde tropanique que l'on trouve dans diverses plantes, notamment la racine de mandragore, le Senecio mikanioides (Delairea odorata), la Scopolia carniolica et la Scopolia lurida . Il est un dérivé de la scopolamine et est connu pour ses propriétés anticholinergiques .
Méthodes De Préparation
Le chlorhydrate de scopine peut être synthétisé par plusieurs méthodes. Une méthode courante implique l'hydrolyse de la scopolamine . Une autre méthode comprend un processus en trois étapes à partir du N-méthoxycarbonylpyrrole et de la 1,1,3,3-tétrabromoacétone. Les réactifs sont combinés dans une cycloaddition [4+3], suivie d'une réduction diastéréosélective avec l'hydrure de diisobutylaluminium, et enfin d'une époxydation de Prilezhaev avec de l'acide trifluoroperacétique . Les méthodes de production industrielle impliquent souvent la réduction d'ester de la scopolamine à l'aide de borohydrure de sodium, suivie de l'ajout d'acide chlorhydrique au mélange réactionnel pour obtenir du chlorhydrate de scopine .
Analyse Des Réactions Chimiques
Le chlorhydrate de scopine subit diverses réactions chimiques, notamment :
Oxydation : La scopine peut être oxydée pour former de l'oxyde de scopine N.
Réduction : Réduction de la scopolamine en scopine à l'aide de borohydrure de sodium.
Substitution : La scopine peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote, pour former divers dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent le borohydrure de sodium pour la réduction et l'acide trifluoroperacétique pour l'époxydation . Les principaux produits formés à partir de ces réactions comprennent l'oxyde de scopine N et divers dérivés de la scopine .
Applications De Recherche Scientifique
Pharmacological Properties
1. Inhibition of Transthyretin Amyloidogenesis
3-O-Methyltolcapone has been identified as a potent inhibitor of transthyretin (TTR) amyloidogenesis, which is crucial in diseases such as familial amyloid polyneuropathy and senile systemic amyloidosis. TTR is a transport protein that can misfold and aggregate, leading to amyloid deposits in various tissues. Studies have shown that 3-OMT stabilizes the tetrameric structure of TTR more effectively than tolcapone, resulting in reduced amyloid formation .
2. Improved Pharmacokinetics
Compared to its parent compound, tolcapone, 3-OMT exhibits more favorable pharmacokinetic properties. It has a longer half-life and better permeability across the blood-brain barrier (BBB), making it a promising candidate for central nervous system (CNS) therapies . Research indicates that 3-OMT maintains therapeutic levels in plasma longer than tolcapone, which is beneficial for sustained treatment effects in neurodegenerative conditions .
Therapeutic Applications
1. Treatment of Amyloidosis
Given its effectiveness in stabilizing TTR and preventing amyloid formation, 3-OMT is being explored as a treatment for various forms of amyloidosis. This includes familial amyloid polyneuropathy and other related conditions where TTR misfolding plays a critical role .
2. Parkinson’s Disease Management
As a derivative of tolcapone, 3-OMT may also serve as an adjunct therapy in Parkinson’s disease management, potentially offering improved motor control with fewer side effects due to its enhanced safety profile . Its ability to extend levodopa exposure by inhibiting COMT could help mitigate motor fluctuations common in Parkinson's patients.
Case Studies and Research Findings
Mécanisme D'action
Scopine hydrochloride exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . This antagonism leads to the inhibition of parasympathetic nervous system activity, resulting in various therapeutic effects such as the prevention of nausea and vomiting . The molecular targets involved include the muscarinic acetylcholine receptors, which are G-protein-coupled receptors .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de scopine est similaire à d'autres alcaloïdes tropaniques tels que la scopolamine, l'hyoscyamine et l'atropine . Il est unique par son affinité de liaison spécifique et sa sélectivité pour les récepteurs muscariniques de l'acétylcholine par rapport aux récepteurs nicotiniques de l'acétylcholine . Cette sélectivité le rend particulièrement utile dans les applications médicales où des effets anticholinergiques ciblés sont souhaités .
Composés similaires
- Scopolamine
- Hyoscyamine
- Atropine
- Anisodine
Activité Biologique
3-O-Methyltolcapone (3-OMT) is a derivative of tolcapone, a drug primarily used for treating Parkinson's disease. Recent studies have highlighted its potential as a potent inhibitor of transthyretin (TTR) amyloidogenesis, making it a candidate for therapeutic applications in various amyloid-related conditions. This article delves into the biological activity of 3-OMT, focusing on its mechanisms, pharmacological properties, and research findings.
This compound acts by stabilizing the tetrameric structure of TTR, which is crucial for preventing its amyloidogenic aggregation. The compound binds selectively to TTR, occupying both thyroxine binding sites and enhancing the stability of the tetramer. This action is particularly important in conditions where TTR mutations lead to destabilization and subsequent amyloid formation, affecting organs such as the heart and nervous system .
Pharmacokinetics and Permeability
Research indicates that 3-OMT exhibits favorable pharmacokinetic properties, including enhanced permeability across the blood-brain barrier (BBB). In vitro studies have shown that 3-OMT has a permeability coefficient (P_app) significantly higher than that of tolcapone, suggesting its potential effectiveness in central nervous system (CNS) applications . The following table summarizes the permeability data:
Compound | P_app (nm/s) |
---|---|
This compound | 160 |
Tolcapone | 101 |
Lipophilic Analog 1 | 240 |
Lipophilic Analog 2 | 250 |
Toxicity Profile
In vitro toxicity assessments demonstrate that 3-OMT and its analogues exhibit significantly reduced neuronal and hepatic toxicity compared to tolcapone. For instance, dose-response curves indicate that 3-OMT derivatives show a six to seven-fold reduction in cytotoxicity in SH-SY5Y neuronal cells . This improved safety profile makes 3-OMT a promising candidate for further development.
Study on TTR Stabilization
A pivotal study characterized the binding affinity and stabilization effect of 3-OMT on TTR. The results indicated that methylation at the 3-hydroxy position enhances lipophilicity, thereby improving brain penetration. The study demonstrated that 3-OMT effectively inhibits TTR amyloidogenesis in vitro and provides structural data supporting its mechanism of action .
Comparative Analysis with Tolcapone
A comparative pharmacokinetic study revealed that while tolcapone rapidly inhibits catechol-O-methyltransferase (COMT) activity, leading to increased levodopa bioavailability, 3-OMT presents a more stable metabolic profile with lower toxicity risks. The half-life of 3-OMT was found to be approximately 39 hours, independent of dose variations, which contrasts with tolcapone's pharmacokinetics .
Propriétés
IUPAC Name |
(4-hydroxy-3-methoxy-5-nitrophenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNSNEJUGBEWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158826 | |
Record name | 3-O-Methyltolcapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134612-80-9 | |
Record name | 3-O-Methyltolcapone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134612809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Methyltolcapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-METHYLTOLCAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F90Q84HN93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-O-Methyltolcapone interact with its target transthyretin (TTR), and what are the downstream effects?
A1: this compound binds to the thyroxine (T4) binding sites of the TTR tetramer. [, ] This binding stabilizes the tetrameric structure of TTR, preventing its dissociation into monomers. [] The dissociation of TTR tetramers is the crucial first step in the amyloidogenic cascade, leading to the formation of amyloid fibrils associated with transthyretin amyloidosis. [] By stabilizing the TTR tetramer, this compound effectively inhibits TTR amyloidogenesis. []
Q2: What is known about the pharmacokinetic profile of this compound compared to its parent compound, tolcapone?
A2: this compound is a major metabolite of tolcapone, formed through 3-O-methylation. [] While tolcapone is primarily metabolized through glucuronidation, leading to a relatively short half-life, this compound exhibits a longer half-life. [] This longer half-life contributes to the prolonged excretion of tolcapone and its metabolites. []
Q3: How does the lipophilicity of this compound and its analogues relate to their potential as therapeutics for TTR amyloidosis?
A3: this compound and its lipophilic analogues exhibit improved stability against metabolic glucuronidation compared to tolcapone. [] This increased stability is attributed to their lipophilic nature. [] Furthermore, their lipophilicity enables these compounds to effectively cross the blood-brain barrier, making them promising candidates for inhibiting TTR amyloidogenesis in the cerebrospinal fluid, a crucial aspect for addressing TTR amyloidosis with central nervous system involvement. [, ]
Q4: What evidence suggests that this compound can reach relevant therapeutic targets in the central nervous system?
A4: A study involving patients with hereditary transthyretin amyloidosis demonstrated that orally administered tolcapone leads to detectable levels of both tolcapone and this compound in the cerebrospinal fluid (CSF). [] This finding indicates that both the parent drug and its metabolite can cross the blood-brain barrier, a crucial requirement for targeting TTR amyloidogenesis in the central nervous system. []
Q5: What in vitro assays have been used to characterize the activity of this compound and its analogues against TTR amyloidogenesis?
A5: Researchers have utilized immunoblotting assays to assess the ability of this compound and its analogues to stabilize TTR. [] These assays measure the levels of TTR monomers and tetramers under semi-denaturing conditions, providing insights into the compounds' efficacy in preventing TTR tetramer dissociation and subsequent amyloid formation. [, ] Additionally, calorimetric studies have been employed to investigate the binding interactions between these compounds and TTR, confirming their occupancy of T4 binding sites within the TTR tetramer. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.